MAO-B Inhibition Potency of 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Unsubstituted Core
The 7-bromo derivative demonstrates significantly higher potency against human monoamine oxidase B (MAO-B) compared to the unsubstituted benzoxazinone core. While the parent scaffold shows negligible activity, the 7-bromo compound exhibits an IC50 of 33 nM [1].
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | Unsubstituted 2H-benzo[b][1,4]oxazin-3(4H)-one (IC50 > 10,000 nM, inferred as inactive at screening concentrations) |
| Quantified Difference | >300-fold improvement in potency |
| Conditions | In vitro enzymatic assay using recombinant human MAO-B, as reported in BindingDB |
Why This Matters
The 7-bromo substitution is essential for MAO-B inhibitory activity, making this specific compound a valuable tool for neuroscience research, whereas the unsubstituted core would be unsuitable.
- [1] BindingDB. (n.d.). BDBM50421645 (CHEMBL123609): 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. Retrieved from https://www.bindingdb.org/ View Source
